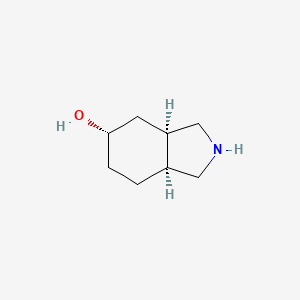

(3AR,5S,7aS)-octahydro-1H-isoindol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |

InChI |

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8+/m1/s1 |

InChI Key |

DPOLLBMYIRHSRA-CSMHCCOUSA-N |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2C[C@H]1O |

Canonical SMILES |

C1CC2CNCC2CC1O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3ar,5s,7as Octahydro 1h Isoindol 5 Ol

Retrosynthetic Disconnection Approaches

A retrosynthetic analysis of (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol reveals several potential disconnection points that can guide the design of a synthetic route. The core octahydroisoindole (B159102) skeleton can be conceptually disassembled to simpler, more readily available starting materials.

Disconnection 1: C-N Bond Cleavage

A primary disconnection involves breaking one of the C-N bonds within the pyrrolidine (B122466) ring. This leads back to a substituted cyclohexane (B81311) precursor. For instance, cleavage at the N-C3a or N-C7a bond suggests a precursor like a 1,2-disubstituted cyclohexane bearing appropriate functional groups for the subsequent intramolecular cyclization to form the isoindole core. This approach allows for the establishment of the cyclohexane stereochemistry prior to the formation of the bicyclic system.

Disconnection 2: C-C Bond Cleavage within the Cyclohexane Ring

Alternatively, a key C-C bond cleavage in the cyclohexane ring, such as through a Diels-Alder disconnection, can be envisioned. This would involve a dienophile and a diene that, upon cycloaddition, would generate the requisite six-membered ring with the necessary functionalities to construct the pyrrolidine ring. This strategy is particularly powerful for controlling the relative stereochemistry of the substituents on the cyclohexane ring.

Disconnection 3: Functional Group Interconversion

The hydroxyl group at C5 can be retrosynthetically derived from other functional groups. For example, it could be obtained from the reduction of a ketone at the same position. This ketone, in turn, could be installed through various synthetic methods, including oxidation of a methylene (B1212753) group or as part of the initial cyclohexane ring construction. This approach introduces flexibility in the synthetic design, allowing for the introduction of the hydroxyl group at a later stage.

Convergent and Divergent Synthetic Routes to the Octahydroisoindole Core

The construction of the octahydroisoindole core is a critical aspect of the synthesis. Both convergent and divergent strategies can be employed to achieve this.

A convergent synthesis would involve the separate synthesis of two key fragments that are later joined to form the octahydroisoindole skeleton. For example, a chiral cyclohexane derivative and a nitrogen-containing fragment could be prepared independently and then coupled. This approach is often efficient as it allows for the optimization of the synthesis of each fragment separately.

In contrast, a divergent synthesis would start from a common intermediate that can be elaborated into various octahydroisoindole derivatives. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. For the synthesis of this compound, a divergent approach could involve the synthesis of a functionalized octahydroisoindole core that allows for the introduction of the hydroxyl group and other substituents at a later stage.

Diastereoselective and Enantioselective Synthesis of this compound

Achieving the specific (3AR,5S,7aS) stereochemistry requires precise control over the formation of the three chiral centers. Several powerful strategies in asymmetric synthesis can be applied to this end.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. organic-chemistry.org Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of the pyrrolidine ring or the cyclohexane ring to control the stereochemical outcome of key bond-forming reactions. For instance, an Evans' oxazolidinone auxiliary could be used to direct the stereoselective alkylation of a precursor to set one of the chiral centers.

Asymmetric Catalysis in Isoindole Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be used to catalyze key reactions with high enantioselectivity. For the construction of the octahydroisoindole core, a chiral catalyst could be employed in a Diels-Alder reaction or an intramolecular cyclization to establish the desired stereochemistry. For example, a proline-catalyzed intramolecular Mannich reaction could be a viable strategy.

Chiral Pool Strategy Utilization

The chiral pool strategy involves using readily available enantiopure natural products as starting materials. For the synthesis of this compound, a carbohydrate or an amino acid with the appropriate stereochemistry could serve as a starting point. This approach can be highly effective in transferring the existing chirality of the starting material to the target molecule, thus avoiding the need for asymmetric induction steps.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. This involves a systematic investigation of various reaction parameters.

Key Parameters for Optimization:

| Parameter | Considerations |

| Solvent | The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivities. |

| Temperature | Temperature affects reaction kinetics and can be used to control the formation of kinetic versus thermodynamic products. |

| Catalyst | The choice of catalyst and its loading can have a profound impact on the efficiency and stereoselectivity of a reaction. |

| Reagents | The stoichiometry and nature of the reagents, including bases, acids, and protecting groups, need to be carefully selected. |

| Reaction Time | Monitoring the reaction progress over time is essential to determine the optimal reaction time for maximizing yield and minimizing decomposition. |

Example of Optimization in a Hypothetical Step:

Consider a hypothetical intramolecular Heck cyclization to form the octahydroisoindole core. The optimization of this step would involve screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to achieve the highest possible yield of the desired cyclized product. A design of experiments (DoE) approach could be employed to systematically explore the effects of multiple variables and their interactions.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 | PPh3 | K2CO3 | DMF | 45 |

| Pd2(dba)3 | P(o-tol)3 | Cs2CO3 | Toluene | 65 |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 85 |

Through such systematic optimization, a robust and high-yielding synthetic route to this compound can be developed.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally benign manufacturing processes. Key areas for the incorporation of green chemistry in the proposed synthetic strategy include the use of catalytic methods, atom economy, and the potential for biocatalysis.

Catalytic Hydrogenation:

A significant step in the synthesis is the reduction of the lactam functionality within the octahydroisoindolone intermediate to the corresponding amine. Traditional methods for this transformation often employ stoichiometric amounts of metal hydrides, which generate significant waste. A greener alternative is the use of catalytic hydrogenation. nih.gov This method utilizes molecular hydrogen as the reductant and a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or a bimetallic catalyst like Silver-Rhenium on Alumina (AgRe/Al2O3), which can be recovered and reused. nih.gov This approach offers high atom economy and produces water as the only byproduct.

Interactive Data Table: Comparison of Lactam Reduction Methods

| Reduction Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts | Green Chemistry Consideration |

| Hydride Reduction | LiAlH4 | THF | 65 | ~90 | Metal salts | Stoichiometric, generates waste |

| Catalytic Hydrogenation | H2, Pd/C | Ethanol | 50 | >95 | Minimal | Catalytic, high atom economy |

| Catalytic Hydrogenation | H2, AgRe/Al2O3 | Dioxane | 150 | ~80 | Water | Catalytic, uses a greener solvent |

Biocatalysis for Stereoselective Hydroxylation:

A particularly attractive green approach for the introduction of the C-5 hydroxyl group is through biocatalytic hydroxylation. nih.govnih.gov The use of enzymes, such as cytochrome P450 monooxygenases, offers the potential for highly regio- and stereoselective C-H activation under mild reaction conditions (aqueous solvent, ambient temperature and pressure). nih.govacs.org This would circumvent the need for the multi-step sequence of introducing a ketone and then performing a diastereoselective reduction. While specific enzymes for the hydroxylation of the octahydroisoindole skeleton are yet to be reported, the rapid advancements in enzyme engineering and screening suggest that this is a feasible and highly desirable green alternative. acs.org

Solvent Selection and Energy Efficiency:

Throughout the synthetic sequence, the principles of green chemistry would guide the choice of solvents, favoring those with lower environmental impact and toxicity. Furthermore, the development of one-pot or tandem reactions would reduce the number of unit operations, leading to decreased energy consumption and waste generation. The use of green chemistry metrics, such as the E-factor (Environmental factor) and Process Mass Intensity (PMI), can be employed to quantitatively assess the environmental performance of the synthesis and identify areas for improvement. wikipedia.orgnih.govrsc.org

Interactive Data Table: Green Chemistry Metrics for a Hypothetical Multi-Step Synthesis

| Metric | Definition | Ideal Value | Potential Impact on Synthesis of this compound |

| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% | Maximized by using catalytic reactions and minimizing the use of protecting groups. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Minimized by using recyclable catalysts and solvents, and avoiding stoichiometric reagents. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Reduced by minimizing solvent usage and the number of synthetic steps. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible.

Stereochemical Elucidation and Control in 3ar,5s,7as Octahydro 1h Isoindol 5 Ol

Determination of Absolute and Relative Stereochemistry

Establishing the exact three-dimensional architecture of (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol is paramount. The designation (3AR,5S,7aS) defines the relative and absolute configuration at the three chiral centers. Verifying this assignment requires a combination of sophisticated analytical techniques.

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., VCD, ECD, NOESY)

While standard spectroscopic methods like NMR and IR provide constitutional information, chiroptical and advanced NMR techniques are essential for elucidating stereochemistry.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum rich in structural information. By comparing the experimental VCD spectrum of a compound to the computationally predicted spectrum for a known absolute configuration (e.g., the (3AR,5S,7aS) enantiomer), an unambiguous assignment can be made. Similarly, ECD, which measures the differential absorption of circularly polarized UV-Vis light, can provide crucial information about the stereochemistry of chromophore-containing derivatives of the parent alcohol.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is indispensable for determining the relative stereochemistry of a molecule. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). For the cis-fused ring system of this compound, NOESY can reveal key correlations. For instance, a NOE between the proton at C5 and the bridgehead protons at C3a and C7a would confirm their cis relationship. The presence or absence of specific NOEs between the protons on the five-membered and six-membered rings provides a detailed map of the relative orientations of substituents and ring junctions, thereby confirming the assigned relative stereochemistry.

| Spectroscopic Method | Information Provided | Application to this compound |

| VCD | Absolute configuration in solution | Comparison of experimental and computed spectra to confirm the (3AR,5S,7aS) configuration. |

| ECD | Absolute configuration of chromophoric derivatives | Analysis of suitable derivatives to corroborate the absolute stereochemistry. |

| NOESY | Relative stereochemistry through spatial proximity of protons | Confirmation of the cis-fusion of the rings and the relative orientation of the hydroxyl group. |

Single-Crystal X-ray Diffraction for Stereochemical Confirmation

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For this compound, a successful crystallographic analysis would provide an unambiguous confirmation of both the relative and absolute stereochemistry. The resulting crystal structure would serve as the ultimate proof of the cis-fusion of the octahydroisoindole (B159102) ring system and the specific orientation of the hydroxyl group. Furthermore, by using anomalous dispersion, the absolute configuration can be determined with high confidence.

Conformational Analysis and Interconversion Barriers of the Octahydroisoindole Ring System

The octahydroisoindole ring system, composed of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring, is not static but exists in a dynamic equilibrium of different conformations. The cis-fusion in this compound imparts significant conformational constraints.

Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the octahydroisoindole ring system. Such calculations can predict the relative stabilities of different conformers and the energy barriers for interconversion between them. For instance, a ring-flip of the six-membered ring would likely have a significant energy barrier due to the constraints of the fused five-membered ring. The stability of different conformers will also be influenced by the orientation of the hydroxyl group at C5, which can be either axial or equatorial with respect to the six-membered ring. Generally, a conformer with the hydroxyl group in an equatorial position is expected to be more stable to avoid unfavorable 1,3-diaxial interactions.

Strategies for Stereocontrol in Derivatization of this compound

The hydroxyl group at the C5 position is a key functional handle for further derivatization of the molecule. Controlling the stereochemical outcome of reactions at this center is crucial for the synthesis of specific target molecules. The stereocontrol in such derivatizations is primarily influenced by the steric environment around the hydroxyl group.

The concave and convex faces of the bicyclic ring system present distinct steric environments. Reagents will preferentially approach from the less hindered face. In the likely preferred conformation of the octahydroisoindole ring, one face will be more accessible than the other. For example, in an acylation or alkylation reaction, the choice of reagent and reaction conditions can influence which face is attacked. Large, bulky reagents will be more sensitive to the steric hindrance and will lead to higher stereoselectivity.

Reaction Mechanisms and Reactivity Profile of 3ar,5s,7as Octahydro 1h Isoindol 5 Ol

Reactivity at the Hydroxyl Moiety

The secondary hydroxyl group at the C-5 position is a primary site for various chemical transformations. Its reactivity is influenced by its steric accessibility and the conformational rigidity of the bicyclic system.

The secondary alcohol functionality of (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol can be oxidized to the corresponding ketone, (3aR,7aS)-octahydro-1H-isoindol-5-one. The stereochemistry of the hydroxyl group, whether it is in an axial or equatorial-like position within the fused ring system, can influence the rate of oxidation. Generally, axial alcohols can be oxidized at a faster rate than their equatorial counterparts due to the relief of steric strain in the transition state. spcmc.ac.in A variety of oxidizing agents can be employed for this transformation.

Common Oxidizing Agents for Secondary Alcohols:

| Oxidizing Agent/System | Description |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | A strong oxidizing agent, typically not selective if other oxidizable groups are present. |

| Pyridinium chlorochromate (PCC) | A milder and more selective reagent for the oxidation of alcohols to aldehydes and ketones. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | A mild oxidation that avoids the use of heavy metals. |

| Dess-Martin Periodinane (DMP) | A mild and highly efficient oxidizing agent for primary and secondary alcohols. |

Conversely, the reduction of the corresponding ketone would yield the alcohol. However, as the parent compound is already an alcohol, this section will focus on oxidation.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the product. chemistrysteps.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) provides a more direct route to the ester. The steric hindrance around the hydroxyl group in the bicyclic system may necessitate harsher reaction conditions or more reactive reagents compared to a simple acyclic secondary alcohol. google.com

Etherification: The formation of an ether from the hydroxyl group can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a fundamental approach. However, strong bases are required for the deprotonation of a secondary alcohol. Acid-catalyzed dehydration of the alcohol to form a symmetrical ether is also possible, though it can be accompanied by elimination reactions, especially with secondary alcohols. masterorganicchemistry.com More modern methods, such as iron-catalyzed dehydrative etherification, can provide a more selective route to both symmetrical and unsymmetrical ethers from secondary alcohols. nih.govacs.org

Reactivity of the Secondary Amine Functionality

The secondary amine in the isoindole ring is a nucleophilic and basic center, making it susceptible to a range of reactions.

N-Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. The reaction proceeds via an SN2 mechanism with primary and some secondary alkyl halides. Over-alkylation to form a tertiary amine and subsequently a quaternary ammonium salt is a possibility that needs to be controlled, often by using a limited amount of the alkylating agent. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for N-alkylation.

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding N-acyl derivatives (amides). bath.ac.uk This reaction is typically fast and high-yielding. It is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Acetic acid can also be used as a catalyst for the N-acylation of amines using esters as the acyl source. The exceptional reactivity of amines towards acylation makes this a common transformation. nih.gov

Amide Formation: As mentioned above, N-acylation directly leads to the formation of an amide bond. This is a robust and fundamental reaction in organic chemistry.

Carbamate Formation: Carbamates can be synthesized from the secondary amine through several routes. Reaction with a chloroformate ester in the presence of a base is a common method. wikipedia.org Alternatively, the reaction of the amine with carbon dioxide can form a carbamic acid, which can then be esterified. nih.gov A three-component coupling of the amine, carbon dioxide, and an alkyl halide can also yield carbamates under mild conditions. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Octahydroisoindole (B159102) Ring System

The octahydroisoindole ring is a saturated bicyclic system. Unlike aromatic heterocycles, it does not readily undergo electrophilic aromatic substitution. msu.eduorganicchemistrytutor.com The carbon atoms of the saturated rings are generally not susceptible to electrophilic attack unless activated by specific functional groups, which are absent in this molecule.

Nucleophilic substitution on the carbon framework of the octahydroisoindole ring would require the presence of a good leaving group on one of the carbon atoms. In the parent molecule, there are no such leaving groups. Therefore, direct nucleophilic substitution on the ring is not a characteristic reaction of this compound under normal conditions. The reactivity is predominantly centered on the hydroxyl and secondary amine functional groups.

Rearrangement Reactions and Fragmentations Involving the this compound Scaffold

The structural arrangement of this compound, featuring a hydroxyl group on the six-membered ring of the octahydroisoindole core, makes it a candidate for several types of rearrangement and fragmentation reactions, particularly under acidic or oxidative conditions, or upon activation of the hydroxyl group.

Rearrangement Reactions:

The proximity of the nitrogen atom and the stereochemistry of the ring fusion are expected to play a significant role in the pathways of rearrangement reactions. Acid-catalyzed reactions are anticipated to proceed via protonation of the hydroxyl group, converting it into a good leaving group (water) and generating a secondary carbocation at the C5 position. The fate of this carbocationic intermediate would be influenced by the rigid conformational constraints of the bicyclic system.

One plausible rearrangement is a Wagner-Meerwein-type rearrangement . Following the formation of the C5 carbocation, a 1,2-hydride shift from an adjacent carbon (C4 or C6) could occur, leading to a more stable carbocation if thermodynamically favorable. However, given the bicyclic nature of the scaffold, ring contraction or expansion pathways might be more significant. For instance, migration of the C4-C3a bond to the C5 carbocation would result in a ring-contracted spirocyclic system. Conversely, if a carbocation were generated at a position adjacent to the ring fusion, a ring expansion could be envisioned.

Another potential rearrangement pathway involves the participation of the nitrogen lone pair. Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) followed by intramolecular nucleophilic attack by the nitrogen atom could lead to the formation of a tricyclic aziridinium ion intermediate. Subsequent ring-opening of this strained intermediate by a nucleophile would likely result in a rearranged product. This type of neighboring group participation is common in amino alcohols and can lead to complex skeletal reorganizations.

Fragmentation Reactions:

Fragmentation of the this compound scaffold is expected to be prominent in mass spectrometry analysis. The fragmentation patterns are predictable based on the established behavior of cyclic amines and alcohols.

Upon electron ionization (EI), the initial molecular ion would likely undergo fragmentation through several key pathways:

Alpha-Cleavage adjacent to the Nitrogen: This is a characteristic fragmentation for amines. acs.orgjove.commiamioh.eduwhitman.edu Cleavage of the C-C bonds adjacent to the nitrogen atom (C1-C7a or C3-C3a) would lead to the formation of resonance-stabilized iminium ions. The loss of the largest alkyl radical is typically favored. miamioh.edu

Alpha-Cleavage adjacent to the Oxygen: The secondary alcohol functionality can also direct fragmentation. Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group (C4-C5 or C5-C6) would result in the loss of an alkyl radical and the formation of an oxonium ion.

Dehydration: Loss of a water molecule is a common fragmentation pathway for alcohols. msu.edu This would result in a radical cation with a mass 18 units less than the molecular ion.

Ring Cleavage: For cyclic amines, fragmentation can be initiated by the loss of a hydrogen atom from the carbon alpha to the nitrogen, followed by cleavage of a C-C bond in the ring. whitman.edu This would lead to a series of even-mass fragment ions as the ring opens and subsequently fragments.

The following table summarizes the predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.

| Fragmentation Pathway | Neutral Loss | Key Fragment (m/z) | Description |

| Alpha-Cleavage (Amine) | C₂H₅• | 112 | Cleavage of the C4-C3a bond and subsequent rearrangement. |

| Alpha-Cleavage (Alcohol) | C₄H₉• | 84 | Cleavage of the C4-C5 bond with hydrogen transfer. |

| Dehydration | H₂O | 123 | Loss of a water molecule from the molecular ion. |

| Ring Opening | C₂H₄ | 113 | Initial cleavage followed by loss of ethylene. |

Mechanistic Investigations of Key Transformations

Due to the absence of specific studies on this compound, mechanistic investigations of its key transformations must be inferred from studies on analogous systems.

Mechanisms of Rearrangement:

A key transformation for compounds of this type would be a semipinacol-type rearrangement , which can be initiated by the diazotization of a corresponding amino alcohol or by the activation of the hydroxyl group. For instance, if the hydroxyl group at C5 were converted to a better leaving group (e.g., a tosylate), treatment with a base could induce a rearrangement. The mechanism would likely involve the anti-periplanar migration of a neighboring bond to the carbon bearing the leaving group as the leaving group departs. The stereochemistry of the (3AR,5S,7aS) isomer would dictate which bond is properly aligned for migration. For example, the migration of the C4-C3a bond would be facilitated if it is anti-periplanar to the C5-leaving group bond. This would result in a ring-contracted bicyclic ketone.

Computational studies on similar bicyclic systems could provide valuable insight into the transition state energies for different possible rearrangement pathways, such as 1,2-hydride shifts versus C-C bond migrations (ring contraction/expansion). Such studies would help to predict the most likely product under given reaction conditions.

Mechanisms of Fragmentation:

The mechanistic details of the mass spectrometric fragmentations would follow well-established principles. The alpha-cleavage next to the nitrogen atom is initiated by the ionization of the nitrogen lone pair, followed by homolytic cleavage of an adjacent C-C bond. This process is entropically favored and results in a stable, resonance-delocalized iminium cation.

For the alcohol moiety, alpha-cleavage is also a result of radical stabilization. The initial ionization can occur at the oxygen atom, followed by cleavage of an adjacent C-C bond to yield an alkyl radical and a protonated carbonyl group.

The dehydration reaction in the mass spectrometer can proceed through various mechanisms, often involving hydrogen transfer from a remote position to the hydroxyl group via a cyclic transition state, followed by the elimination of water. The stereochemical arrangement of the hydrogen atoms relative to the hydroxyl group in the (3AR,5S,7aS) isomer would influence the favorability of specific hydrogen transfer pathways.

Further mechanistic understanding would require detailed experimental studies, including isotopic labeling, to trace the pathways of atoms during rearrangement and fragmentation, as well as computational modeling to map the potential energy surfaces of these transformations.

Synthetic Derivatization and Analog Generation from 3ar,5s,7as Octahydro 1h Isoindol 5 Ol

Scaffold Modification and Expansion Strategies

Alterations to the core bicyclic structure of (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol are undertaken to explore new chemical space and modulate physicochemical properties. These strategies often involve ring fusion or expansion to create more complex polycyclic systems.

One common approach is the construction of fused heterocyclic rings onto the existing octahydroisoindole (B159102) framework. For instance, reaction of the secondary amine with appropriate bifunctional reagents can lead to the formation of fused pyrazines, pyridazines, or other nitrogen-containing heterocycles. Similarly, the hydroxyl group can be leveraged to initiate ring-closing reactions, forming fused oxanes or other oxygen-containing rings. These modifications can significantly alter the three-dimensional shape and rigidity of the molecule, influencing its interaction with biological targets.

Ring expansion strategies, while less common, can be employed to access larger ring systems. For example, a Tiffeneau-Demjanov-type rearrangement could potentially be used to expand the six-membered ring of the octahydroisoindole core into a seven-membered ring, yielding a hexahydro-1H-isoindolo[1,2-a]azepine derivative. Such modifications can provide access to novel scaffolds with distinct pharmacological profiles.

Table 1: Examples of Scaffold Modification Strategies

| Strategy | Reagents/Conditions | Resulting Scaffold |

| Fused Pyrazine Formation | α-Haloketone followed by condensation | Pyrazino[2,1-a]isoindole derivative |

| Fused Oxazine Formation | Reaction with a haloalkanol followed by intramolecular cyclization | Oxazino[3,2-a]isoindole derivative |

| Ring Expansion | Diazotization of an aminomethyl derivative | Hexahydro-1H-isoindolo[1,2-a]azepine derivative |

Introduction of Diverse Functionalities on the Octahydroisoindole Core

The introduction of a wide array of functional groups onto the this compound core is a primary strategy for generating a diverse library of analogs. These modifications can be directed at the secondary amine, the hydroxyl group, or the carbon skeleton.

Functionalization of the Secondary Amine: The secondary amine is a versatile handle for introducing a variety of substituents. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be readily performed to append alkyl, aryl, acyl, and sulfonyl groups. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives. Furthermore, the amine can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.

Modification of the Hydroxyl Group: The secondary hydroxyl group can be modified through various reactions. nih.gov Esterification and etherification are common methods to introduce a range of substituents. The hydroxyl group can also be oxidized to a ketone, which then serves as a handle for further derivatization, such as the formation of imines, oximes, or hydrazones. Additionally, the hydroxyl group can be replaced by other functionalities, such as halogens or azides, via nucleophilic substitution reactions, often after activation as a leaving group (e.g., tosylate or mesylate). nih.gov

Modification of the Carbon Skeleton: While less straightforward, functionalization of the carbon backbone of the octahydroisoindole ring can be achieved. For instance, C-H activation methodologies, though challenging, could potentially be employed to introduce substituents at specific positions. Alternatively, starting from a precursor with existing functional groups on the carbon skeleton allows for further elaboration.

Preparation of Stereoisomeric and Diastereomeric Analogs

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the synthesis of stereoisomeric and diastereomeric analogs of this compound is a critical aspect of lead optimization.

The synthesis of the enantiomer, (3AS,5R,7AR)-octahydro-1H-isoindol-5-ol, can be achieved by utilizing the opposite enantiomer of the starting material in a chiral synthesis or by employing a chiral resolution method on a racemic mixture of the final compound or a key intermediate.

The preparation of diastereomers can be accomplished through several strategies. One approach involves modifying the stereocenters present in the starting material. For example, epimerization of the hydroxyl group at the C5 position can be achieved through an oxidation-reduction sequence. Alternatively, diastereomers can be generated by introducing new stereocenters during the derivatization process. For instance, the reaction of the ketone derivative (obtained by oxidation of the hydroxyl group) with a chiral reducing agent can lead to the formation of two diastereomeric alcohols. Similarly, the addition of a Grignard reagent to the ketone will generate a pair of diastereomers. The separation of these diastereomers can often be achieved by chromatographic techniques. nih.gov

Table 2: Strategies for Stereoisomer and Diastereomer Generation

| Desired Isomer | Synthetic Strategy |

| Enantiomer | Use of enantiomeric starting material or chiral resolution |

| C5-epimer | Oxidation of the hydroxyl group followed by stereoselective reduction |

| Diastereomers with new stereocenter at C5 | Addition of a nucleophile (e.g., Grignard reagent) to the corresponding ketone |

Multicomponent Reactions Incorporating the this compound Unit

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.com The this compound scaffold is well-suited for incorporation into MCRs, primarily utilizing the secondary amine as one of the components.

The Ugi four-component reaction (U-4CR) is a prominent example where the octahydroisoindol-5-ol can act as the amine component. beilstein-journals.org By reacting it with a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone), a diverse library of α-acetamido carboxamide derivatives can be synthesized. nih.govbeilstein-journals.org The inherent stereochemistry of the octahydroisoindole unit can influence the diastereoselectivity of the reaction, leading to the formation of specific stereoisomers.

Similarly, the Passerini three-component reaction (P-3CR) can be adapted. mdpi.com While the classical Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide, modifications can allow for the incorporation of the octahydroisoindol-5-ol. For instance, if the hydroxyl group is first converted to a carboxylic acid, it can then participate in the P-3CR.

The products of these MCRs often possess multiple points of diversity, allowing for extensive exploration of the chemical space around the octahydroisoindole core.

Library Synthesis Approaches for Derivatives

The development of a library of derivatives based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies. Both parallel synthesis and solid-phase synthesis techniques can be employed to efficiently generate a large number of analogs.

Parallel Synthesis: In parallel synthesis, a series of related compounds are synthesized simultaneously in an array of reaction vessels. This approach is well-suited for the derivatization of the secondary amine and hydroxyl group of the octahydroisoindol-5-ol. For example, an array of acyl chlorides, sulfonyl chlorides, or alkyl halides can be reacted with the parent compound in separate wells of a microtiter plate to generate a library of N-acylated, N-sulfonylated, or N-alkylated derivatives.

Solid-Phase Synthesis: Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures. beilstein-journals.orgnih.gov The this compound can be attached to a solid support through either the secondary amine or the hydroxyl group. For instance, the hydroxyl group can be linked to a resin via an ester or ether linkage. The secondary amine is then available for a wide range of solution-phase reactions. Alternatively, the secondary amine can be protected, and the molecule can be attached to the resin through the hydroxyl group. After a series of synthetic transformations, the final product is cleaved from the solid support. This approach is particularly useful for multi-step syntheses and for the generation of peptide-like molecules incorporating the octahydroisoindole scaffold.

Table 3: Library Synthesis Approaches

| Approach | Description | Example Application |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Generation of a library of N-acyl derivatives by reacting with a diverse set of acyl chlorides. |

| Solid-Phase Synthesis | Synthesis of molecules attached to a solid support, facilitating purification. | Multi-step synthesis of complex derivatives where the octahydroisoindole is anchored to a resin. |

Computational Chemistry and Theoretical Modeling of 3ar,5s,7as Octahydro 1h Isoindol 5 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. For (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol, these calculations would begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy arrangement of atoms. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Beyond the physical structure, these calculations elucidate key electronic properties. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering insights into intermolecular interactions.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Example Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| Energy of LUMO | 1.2 eV | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD)

Theoretical modeling is instrumental in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental results to confirm the stereochemistry and constitution of this compound.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each vibrational mode (e.g., N-H stretch, C-O stretch, C-H bend) can be visualized, allowing for a detailed assignment of the experimental IR spectrum.

For chiral molecules like this specific isoindol-ol isomer, Circular Dichroism (CD) spectroscopy is a valuable technique. Computational methods can simulate the CD spectrum, predicting the differential absorption of left- and right-circularly polarized light. This is particularly useful for confirming the absolute configuration of the stereocenters (3aR, 5S, 7aS).

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C5-OH) | 70.2 ppm | 69.8 ppm |

| ¹H NMR Shift (H at C5) | 3.85 ppm | 3.81 ppm |

| IR Frequency (O-H Stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry provides a virtual arena to explore potential reaction pathways. For reactions involving this compound, such as N-alkylation or O-acylation, theoretical modeling can map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates.

Crucially, this method allows for the location and characterization of the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible mechanisms, chemists can predict which pathway is more favorable. This is particularly valuable in understanding the stereochemical outcome of reactions involving the chiral isoindole core.

Conformational Landscape Analysis and Energy Minima Identification

The bicyclic structure of this compound is not rigid and can exist in several different conformations. pharmacy180.comlibretexts.org Conformational analysis is the study of these different spatial arrangements and their relative energies. chemistrysteps.com Computational methods can systematically explore the conformational landscape by rotating single bonds and evaluating the energy of each resulting structure. libretexts.org

Molecular Interactions with Specific Chemical Motifs or Catalysts

Theoretical modeling can simulate how this compound interacts with other chemical species. This is often achieved through molecular docking or non-covalent interaction analysis. For instance, if the molecule is designed to bind to a protein's active site, docking simulations can predict the preferred binding pose and estimate the binding affinity.

These models can also characterize the specific non-covalent interactions that stabilize a complex, such as hydrogen bonds, van der Waals forces, or π-stacking interactions (though the latter is less relevant for the saturated octahydroisoindole (B159102) core). By analyzing the interaction between the hydroxyl or amine groups of the molecule and a catalyst, for example, researchers can gain insights into how the catalyst facilitates a reaction, guiding the design of more efficient synthetic processes.

Advanced Analytical Techniques for Characterization of 3ar,5s,7as Octahydro 1h Isoindol 5 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol, with a molecular formula of C₈H₁₅NO, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Theoretical Exact Mass | 141.11536 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the three-dimensional structure of organic molecules in solution and the solid state.

1D and 2D NMR for Structural Connectivity

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region, corresponding to the protons of the octahydroisoindole (B159102) ring. The proton attached to the carbon bearing the hydroxyl group would likely appear as a distinct multiplet. The proton of the N-H group would also be observable, with its chemical shift being dependent on the solvent and concentration. The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms of the molecule.

| Atom | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| CH-OH | 3.5 - 4.5 | 60 - 75 |

| CH-N | 2.5 - 3.5 | 50 - 65 |

| CH₂-N | 2.5 - 3.5 | 40 - 55 |

| Aliphatic CH₂ and CH | 1.0 - 2.5 | 20 - 40 |

Solid-State NMR Applications

Crystalline solids of pure enantiomers can be analyzed using solid-state NMR to probe the molecular structure and packing within the crystal lattice. This technique is particularly useful for characterizing polymorphic forms and for studying intermolecular interactions in the solid state. By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, one can gain insights into the local electronic environment of the atoms in the isoindoline (B1297411) ring system. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei and to average out anisotropic interactions, leading to higher resolution spectra. For this compound, solid-state NMR could be used to confirm the stereochemical integrity of a bulk sample and to study hydrogen bonding interactions involving the hydroxyl group and the secondary amine. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, N-H, and C-H stretching and bending vibrations. The O-H stretching vibration would likely appear as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching of the secondary amine would be observed around 3300-3500 cm⁻¹. The C-H stretching vibrations of the saturated ring system would be found just below 3000 cm⁻¹. nih.gov

The fingerprint regions in the IR and Raman spectra, typically below 1500 cm⁻¹, would contain a complex pattern of bands corresponding to various C-C and C-N stretching and bending vibrations, as well as ring deformation modes. These regions are unique to the specific molecule and can be used for identification by comparison with a reference spectrum.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1050-1150 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for the separation of the different stereoisomers of octahydro-1H-isoindol-5-ol and for assessing the purity of the desired (3AR,5S,7aS) enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a polar compound like this compound, a variety of CSPs based on polysaccharides, proteins, or cyclodextrins could be screened for optimal separation. csfarmacie.czchromatographyonline.comntu.edu.sg Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of volatile derivatives of this compound. Derivatization of the polar hydroxyl and amine groups, for example, by silylation, is typically required to increase volatility and improve chromatographic performance. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and structure based on their fragmentation patterns. Chiral GC columns can also be used for the direct separation of enantiomers. mdpi.com

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Analyte | Retention Time (min) |

|---|---|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV/Vis | This compound | tR1 |

| (3BS,5R,7bR)-octahydro-1H-isoindol-5-ol | tR2 | ||||

| GC-MS | Chiral Capillary Column | Helium | Mass Spectrometry | Derivatized this compound | tR1 |

| Derivatized (3BS,5R,7bR)-octahydro-1H-isoindol-5-ol | tR2 |

Synthetic Utility of 3ar,5s,7as Octahydro 1h Isoindol 5 Ol As a Chiral Building Block

Applications in the Asymmetric Synthesis of Complex Organic Molecules

The enantiomerically pure nature of (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol makes it an excellent starting material for the asymmetric synthesis of a wide array of complex organic molecules. The inherent chirality of the isoindole core can be effectively transferred to new stereocenters during the course of a synthesis. The hydroxyl group at the C-5 position can be exploited in several ways. For instance, it can be oxidized to a ketone, which can then undergo stereoselective reduction or serve as an electrophilic site for the introduction of various functional groups. Alternatively, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions with high stereochemical fidelity.

The secondary amine within the isoindole structure is another key functional group that can be readily derivatized. Acylation, alkylation, or sulfonylation of the nitrogen atom can be performed to introduce a variety of substituents, which can influence the steric and electronic properties of the molecule and direct the stereochemical outcome of subsequent reactions. The rigid conformation of the bicyclic system often leads to highly predictable facial selectivity in reactions involving prochiral centers.

A representative application of such a chiral building block is in the synthesis of substituted isoindoline (B1297411) derivatives, which are common motifs in medicinally important compounds. The stereochemical information embedded in this compound can be used to control the stereochemistry of newly introduced substituents, leading to the synthesis of single-enantiomer products.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Transformation | Reagents and Conditions | Product Type | Stereochemical Control |

| Oxidation of C-5 Hydroxyl | PCC, DMP, Swern | Chiral Ketone | Retention of scaffold chirality |

| Stereoselective Reduction | NaBH4, L-Selectride® | Chiral Diol | Diastereoselective |

| Nucleophilic Substitution | MsCl, TsCl then Nu- | C-5 Substituted Isoindole | Inversion of stereocenter (SN2) |

| N-Functionalization | Acyl chlorides, Alkyl halides | N-Substituted Isoindole | - |

Utilization in the Total Synthesis of Natural Products with Related Architectures

The structural motif of the octahydro-1H-isoindole core is present in a number of natural products, particularly alkaloids. The defined stereochemistry of this compound makes it an attractive starting material or key intermediate for the total synthesis of such natural products. By employing this chiral building block, synthetic chemists can circumvent the need for de novo construction of the bicyclic core and the establishment of its multiple stereocenters, thereby significantly shortening the synthetic route.

For instance, the synthesis of natural products containing a cis-fused octahydroisoindole (B159102) skeleton can directly benefit from the use of this chiral synthon. The existing stereocenters at C-3a, C-5, and C-7a provide a rigid template that can guide the stereoselective formation of additional stereocenters. The hydroxyl group can serve as a strategic anchor point for the elaboration of more complex side chains or for the annulation of additional rings, as required for the target natural product.

While direct total syntheses employing this specific isomer are not extensively documented, the general strategy of using chiral octahydroindoles and related structures as key intermediates is well-established. For example, the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a crucial step in the production of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. nih.gov This highlights the industrial relevance of chiral octahydro-heterocyclic scaffolds in the synthesis of complex pharmaceuticals.

Development of Chiral Ligands and Organocatalysts Based on the Isoindole Scaffold

The rigid C2-symmetric or pseudo-C2-symmetric nature of many bicyclic amines has made them privileged scaffolds for the development of chiral ligands and organocatalysts. The this compound framework provides a robust and stereochemically defined platform for the design of novel catalytic systems.

The secondary amine can be readily functionalized with phosphine (B1218219), amine, or other coordinating groups to generate bidentate or tridentate ligands for asymmetric transition metal catalysis. The chirality of the isoindole backbone can effectively induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions. The hydroxyl group can also participate in ligand design, either by acting as a coordinating group itself or by serving as a point of attachment for other ligating moieties.

Furthermore, the isoindole scaffold is well-suited for the development of organocatalysts. For example, derivatization of the secondary amine with a thiourea (B124793) or a primary amine moiety could lead to bifunctional catalysts capable of activating substrates through hydrogen bonding and covalent interactions. The well-defined three-dimensional structure of the octahydroisoindole core would create a specific chiral environment around the catalytic site, enabling high levels of enantiocontrol in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

Table 2: Potential Chiral Catalysts Derived from this compound

| Catalyst Type | Functionalization | Potential Applications |

| Chiral Ligand | N-diphenylphosphino | Asymmetric Hydrogenation, Cross-Coupling |

| Organocatalyst | N-thiourea derivative | Asymmetric Michael Addition, Aldol Reaction |

| Organocatalyst | N-prolinamide | Asymmetric Aldol and Mannich Reactions |

Strategic Integration into Diverse Synthetic Methodologies

The unique structural features of this compound allow for its strategic integration into a variety of synthetic methodologies. Its rigid bicyclic nature can be exploited in reactions where conformational control is crucial for achieving high selectivity.

One area of potential application is in diastereoselective tandem reactions. The predefined stereochemistry of the isoindole core can bias the formation of one diastereomer over others in a cascade of reactions, leading to the rapid construction of molecular complexity from a simple starting material. For example, a sequence involving N-alkylation followed by an intramolecular cyclization could be highly diastereoselective due to the steric constraints imposed by the bicyclic system.

Moreover, the hydroxyl group can be used to direct reactions to a specific face of the molecule. Through coordination to a metal catalyst or by acting as an internal nucleophile, the hydroxyl group can influence the stereochemical outcome of reactions at remote positions. This "directing group" effect is a powerful tool in modern synthetic chemistry for achieving high levels of stereocontrol.

The ability to functionalize both the nitrogen and the C-5 position provides a modular approach to the synthesis of diverse libraries of chiral compounds. This makes this compound a valuable scaffold for diversity-oriented synthesis, where the goal is to generate a wide range of structurally distinct molecules for biological screening.

Future Perspectives in 3ar,5s,7as Octahydro 1h Isoindol 5 Ol Research

Exploration of Novel Catalytic Methods for Functionalization

Future research will likely focus on the development of novel catalytic methods for the direct functionalization of the octahydroisoindole (B159102) core. Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying saturated heterocycles, offering a more atom-economical and efficient alternative to traditional multi-step synthetic sequences. thieme-connect.combenthamdirect.comingentaconnect.com

The application of such methods to (3AR,5S,7aS)-octahydro-1H-isoindol-5-ol could enable the regioselective and stereoselective introduction of various substituents. For instance, late-stage C-H functionalization could provide rapid access to a library of derivatives with diverse pharmacological profiles. Research in this area may explore the use of a range of transition metals, such as palladium, rhodium, and ruthenium, in conjunction with specifically designed ligands to control the outcome of the functionalization reactions. thieme-connect.com Furthermore, photoredox catalysis presents a promising avenue for the functionalization of saturated aza-heterocycles, potentially enabling novel transformations under mild reaction conditions. acs.org

| Catalyst Type | Potential Functionalization | Key Advantages |

| Transition Metal Catalysts (e.g., Pd, Rh, Ru) | C-H Arylation, Alkylation, Carbonylation | High atom economy, fewer synthetic steps, regioselectivity. benthamdirect.comingentaconnect.com |

| Photoredox Catalysts | C-C, C-O, and C-N bond formation | Mild reaction conditions, unique reactivity. acs.org |

| N-Heterocyclic Carbene (NHC) Catalysts | Tandem reactions for isoindolinone synthesis | Atom efficiency, operational simplicity. organic-chemistry.org |

Sustainable and Eco-Friendly Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. researchgate.net Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the use of renewable starting materials, greener solvents like water, and the development of catalytic processes that minimize waste generation. researchgate.netrsc.org

One promising approach is the use of biomass-derived platforms to synthesize isoindoline (B1297411) derivatives. rsc.org Additionally, multi-component reactions (MCRs) in aqueous media offer a highly efficient and atom-economical strategy for the construction of complex heterocyclic frameworks. researchgate.net The development of a chemoenzymatic or biocatalytic route to this compound would be a significant advancement in this regard, offering high stereoselectivity under mild conditions.

High-Throughput Experimentation and Automation in Discovery and Optimization

To accelerate the discovery of novel derivatives of this compound with desired biological activities, high-throughput experimentation (HTE) and automation will play a crucial role. oxfordglobal.comresearchgate.netchemspeed.com Automated synthesis platforms can enable the rapid generation of large libraries of compounds by systematically varying substituents around the octahydroisoindole core. nih.govacs.org

These automated systems, often integrated with purification and analytical tools, can significantly reduce the time and resources required for lead optimization. nih.gov By combining HTE with advanced screening techniques, researchers can efficiently identify structure-activity relationships (SAR) and pinpoint promising drug candidates. The use of flow chemistry, in particular, offers precise control over reaction parameters, enhancing reproducibility and enabling the safe handling of hazardous reagents. nih.gov

Advanced Computational Methodologies for Prediction and Design

In silico methods are becoming indispensable tools in modern drug discovery. wiley.comfrontiersin.org For this compound, advanced computational methodologies will be instrumental in predicting the properties of its derivatives and guiding the design of new compounds with improved pharmacological profiles. nih.gov

Molecular docking studies can be employed to simulate the binding of this compound derivatives to specific biological targets, providing insights into the molecular basis of their activity. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling can help in predicting the biological activity of novel compounds based on their structural features. frontiersin.org Furthermore, de novo drug design algorithms can be used to generate novel molecular structures based on the pharmacophoric features of known active compounds, offering new starting points for synthetic efforts. wiley.com The integration of artificial intelligence and machine learning will further enhance the predictive power of these computational tools. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for (3aR,5S,7aS)-octahydro-1H-isoindol-5-ol, and how can reaction efficiency be validated?

- Methodological Answer :

- Synthetic Routes : Start with stereoselective cyclization or hydrogenation of isoindole precursors. For example, copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) under inert atmospheres can ensure regioselectivity .

- Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by drying (Na₂SO₄) and vacuum filtration. Column chromatography with gradients (e.g., EtOAc/hexanes) resolves stereoisomers.

- Validation : Monitor reaction progress via TLC (Rf values) and confirm purity via ¹H/¹³C NMR and HRMS. For instance, ¹H NMR in DMSO-d₆ at δ 8.62 (s, 1H) and HRMS [M+H]⁺ peaks validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- Stereochemistry : Use X-ray crystallography for absolute configuration determination. For solution-state analysis, NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial H in octahydro-isoindole systems).

- Functional Groups : ¹H NMR (e.g., hydroxyl proton at δ 8.62) and IR spectroscopy (O-H stretch ~3200 cm⁻¹) confirm hydroxyl groups. ¹³C NMR distinguishes carbons adjacent to heteroatoms (e.g., δ 55.8 for methoxy groups in analogs) .

Q. What are the key factors influencing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Monitor degradation via HPLC-UV (e.g., loss of parent peak area over time).

- Stability Tests : Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition. Compare NMR spectra pre- and post-storage to detect structural changes .

Advanced Research Questions

Q. How can computational models predict the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR/QSPR Models : Use quantum chemistry software (e.g., Gaussian) to calculate logP, pKa, and solubility. Validate predictions against experimental data (e.g., DIPPR databases for thermodynamic properties) .

- ADME Prediction : Tools like SwissADME simulate bioavailability and blood-brain barrier penetration. Cross-check with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What methodologies resolve contradictions in reported experimental data (e.g., solubility, reactivity)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., solubility in DMSO vs. water) and apply statistical tests (ANOVA) to identify outliers.

- Reproducibility Protocols : Standardize conditions (e.g., temperature, solvent grade) and use control compounds. For reactivity discrepancies, conduct kinetic studies (e.g., Arrhenius plots) to isolate temperature-dependent effects .

Q. What experimental frameworks assess the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Fate : Use OECD 307 guidelines to study biodegradation in soil/water. Measure half-life via LC-MS/MS and identify metabolites.

- Ecotoxicology : Perform acute toxicity assays (Daphnia magna LC₅₀) and chronic exposure studies (algae growth inhibition). Model bioaccumulation potential using EPI Suite .

Q. How can strategic functionalization enhance bioactivity, and what models validate these modifications?

- Methodological Answer :

- Derivatization : Introduce sulfonyl or alkyl groups at the isoindol-5-ol position via S-alkylation (e.g., using alkyl halides in DMF). Monitor regioselectivity via ¹H NMR .

- Bioactivity Validation : Use in vitro assays (e.g., enzyme inhibition for neurological targets) and in vivo models (rodent behavioral studies). Compare IC₅₀ values of derivatives to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.